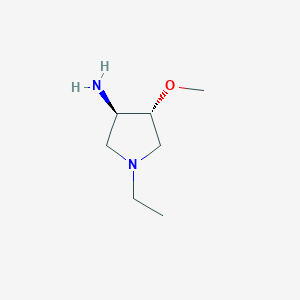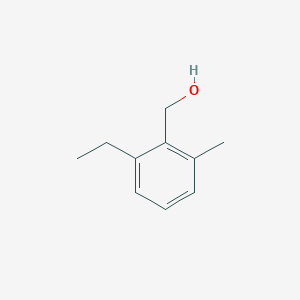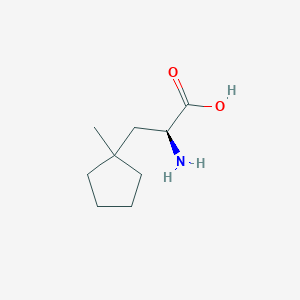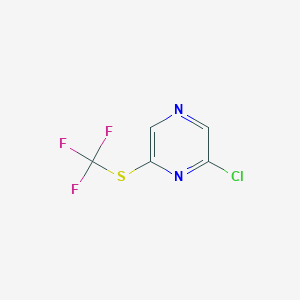
6-Aminophenazine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminophenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 6-Aminophenazine-1-carboxylic acid, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the arylation process.
Industrial Production Methods
Industrial production of phenazine derivatives often involves microbial biosynthesis. For example, Pseudomonas chlororaphis can be engineered to produce phenazine-1-carboxylic acid, which can then be chemically modified to obtain this compound .
化学反応の分析
Types of Reactions
6-Aminophenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield alcohol derivatives.
科学的研究の応用
6-Aminophenazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other phenazine derivatives.
Biology: It exhibits antimicrobial properties and can be used to study bacterial resistance mechanisms.
Medicine: It has potential antitumor properties and can be used in cancer research.
Industry: It can be used in the development of new pesticides and herbicides
作用機序
The mechanism of action of 6-Aminophenazine-1-carboxylic acid involves its interaction with cellular components. It can generate reactive oxygen species, leading to oxidative stress and cell death. This compound targets various molecular pathways, including those involved in energy metabolism and cell wall synthesis .
類似化合物との比較
6-Aminophenazine-1-carboxylic acid can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its antifungal and antibacterial activities.
Phenazine-1-carboxamide: Exhibits strong antagonistic activity against fungal pathogens.
Clofazimine: A potent antituberculosis agent used as a prototype for developing new antimicrobial drugs.
These compounds share similar biological activities but differ in their specific applications and mechanisms of action. This compound is unique due to its amino group, which can be further modified to enhance its properties.
特性
分子式 |
C13H9N3O2 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
6-aminophenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c14-8-4-2-6-10-12(8)16-9-5-1-3-7(13(17)18)11(9)15-10/h1-6H,14H2,(H,17,18) |
InChIキー |
VUJNNEZYTILMQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)


![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)


![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)



amine](/img/structure/B11759061.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759068.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759071.png)
